2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine
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Overview
Description
2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Preparation Methods
The synthesis of 2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: This compound can be used in the development of new materials and chemical processes, particularly in the field of organic electronics and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro, methoxy, and methyl groups on the phenyl ring can influence its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and affecting downstream signaling pathways.
Comparison with Similar Compounds
2-(5-Chloro-2-methoxy-3-methylphenyl)piperidine can be compared with other piperidine derivatives, such as:
2-(5-Chloro-2-methoxyphenyl)piperidine: Lacks the methyl group, which may affect its chemical properties and biological activity.
2-(5-Chloro-3-methylphenyl)piperidine: Lacks the methoxy group, potentially altering its reactivity and applications.
2-(5-Methoxy-3-methylphenyl)piperidine: Lacks the chloro group, which can influence its chemical stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-3-methylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(14)8-11(13(9)16-2)12-5-3-4-6-15-12/h7-8,12,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBFAUZHQCZAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C2CCCCN2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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